6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate

Solid-state emission Aggregation-induced emission (AIE) Photodynamic therapy precursors

6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate (CAS 83950‑28‑1) is a cationic benz[cd]indolium dye bearing a 6‑bromo substituent, a 4‑(diethylamino)phenyl donor group at C2, an N‑ethyl chain, and an acetate counter‑ion (C₂₅H₂₇BrN₂O₂, MW 467.40). It belongs to the broader family of near‑infrared (NIR)‑active polymethine dyes whose absorption is tunable between ~750 nm and 1000 nm by modifying the terminal heterocycles.

Molecular Formula C23H24BrN2.C2H3O2
C25H27BrN2O2
Molecular Weight 467.4 g/mol
CAS No. 83950-28-1
Cat. No. B12737741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate
CAS83950-28-1
Molecular FormulaC23H24BrN2.C2H3O2
C25H27BrN2O2
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-]
InChIInChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyCTIBPKYLWXPIQP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Acetate (CAS 83950-28-1)? A Technical Sourcing Primer


6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate (CAS 83950‑28‑1) is a cationic benz[cd]indolium dye bearing a 6‑bromo substituent, a 4‑(diethylamino)phenyl donor group at C2, an N‑ethyl chain, and an acetate counter‑ion (C₂₅H₂₇BrN₂O₂, MW 467.40) . It belongs to the broader family of near‑infrared (NIR)‑active polymethine dyes whose absorption is tunable between ~750 nm and 1000 nm by modifying the terminal heterocycles [1]. The compound is supplied as a solid, is slightly soluble in water, and is stable under normal storage conditions [2].

Why a Generic Benz[cd]indolium Salt Cannot Replace 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Acetate in Procurement Decisions


Benz[cd]indolium salts are not interchangeable drop‑ins. The position and nature of ring substituents, the N‑alkyl chain, and the counter‑ion collectively govern solubility, aggregation behaviour, thermal decomposition profile, and photophysical output [1]. For example, replacing the 6‑bromo substituent with hydrogen removes the heavy‑atom effect that enhances intersystem crossing, while exchanging the acetate counter‑ion for chloride alters hygroscopicity and formulation compatibility in optical recording layers [2]. These structure‑property relationships mean that substituting a generic benz[cd]indolium salt risks failing to meet the specific solubility, stability, or photonic performance criteria of the intended application [3].

Head-to-Head Quantitative Evidence: 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Acetate vs. Closest Analogs


Bromo Substituent Enables Heavy-Atom-Enhanced Solid-State Fluorescence Quantum Yield

In a systematic study of benz[c,d]indolium derivatives, the presence of a bromine atom on the indole ring was shown to enhance the aggregation-induced emission (AIE) effect, leading to a 1.3–7.1‑fold increase in solid‑state fluorescence intensity relative to the solution state. The solid‑state fluorescence quantum yield (Φf) ranged from 6.08 % to 15.27 % across the series, with brominated congeners consistently occupying the upper end of this range [1]. The target compound, bearing a 6‑bromo substituent, is therefore expected to deliver a solid‑state Φf that is measurably higher than that of the des‑bromo analog 2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate (the latter lacks the heavy‑atom perturbation and exhibits negligible AIE enhancement).

Solid-state emission Aggregation-induced emission (AIE) Photodynamic therapy precursors

Acetate Counter-Ion Imparts Superior Organic Solubility vs. Chloride and Methyl Sulfate Salts

The acetate salt of the benz[cd]indolium cation (CAS 83950‑28‑1) shows markedly higher solubility in common organic solvents (e.g., ethanol, 2‑methoxyethanol, dichloromethane) than the corresponding chloride (CAS 34143‑51‑6) or methyl sulfate (CAS 83968‑79‑0) salts. This property is critical for spin‑coating uniform optical recording layers where insoluble aggregates cause defects and reduce signal‑to‑noise ratio [1]. While the chloride salt is classified as “slightly soluble” in water and alcohols, the acetate counterpart is routinely processed at concentrations ≥ 5 wt% in 2‑methoxyethanol, enabling defect‑free thin films .

Formulation solubility Optical recording layer casting Dye solubility

N‑Ethyl Substitution Delivers Optimal Thermal Decomposition Profile for High‑Speed Optical Recording

In a patent series evaluating indolium compounds for write‑once optical recording, N‑ethyl‑substituted benz[cd]indolium salts exhibited a sharp thermal decomposition onset at 220–240 °C, which is ideally matched to the laser power densities used in high‑speed (≥ 4×) Blu‑ray recording [1]. The target compound (1‑ethyl) falls within this optimal window, whereas the analogous 1‑(2‑cyanoethyl) derivative (CAS 31354‑66‑2) decomposes at a lower temperature (~190 °C) and the 1‑butyl variant (e.g., IR‑1048) decomposes above 260 °C, reducing recording sensitivity and increasing jitter [2].

Thermal decomposition temperature Optical recording High‑speed data storage

6‑Bromo Substitution Shifts Absorption Toward Longer Wavelengths vs. Non‑Halogenated Analog

The introduction of a bromine atom at the 6‑position of the benz[cd]indolium core induces a measurable bathochromic shift in the absorption maximum. In a set of structurally related benz[c,d]indolium dyes, the 6‑bromo derivative exhibited a λmax that was 15–25 nm longer than its non‑halogenated counterpart when measured in dichloromethane [1]. This shift moves the absorption deeper into the NIR tissue‑transparency window, reducing background auto‑fluorescence and increasing penetration depth for in vivo imaging applications [2].

Absorption λmax Bathochromic shift NIR dye design

Procurement-Ready Application Scenarios for 6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium Acetate (CAS 83950‑28‑1)


Write-Once Optical Recording Layer Formulation

The compound’s thermal decomposition onset at 220–240 °C aligns with the laser power densities used in high‑speed Blu‑ray recording, while its acetate counter‑ion ensures solubility ≥ 5 wt% in 2‑methoxyethanol for defect‑free spin‑coating [1]. Researchers developing next‑generation archival optical media should prioritize this acetate salt to achieve the thermal sensitivity and film homogeneity required for ≥ 4× recording speeds.

Solid‑State NIR Fluorescent Sensor Development

With a projected solid‑state fluorescence quantum yield of 10–15 %—enabled by the 6‑bromo AIE‑enhancement effect—this dye is suited for thin‑film fluorescence sensors, security inks, and anti‑counterfeiting labels that require bright, stable solid‑state emission [2]. Procurement teams should specify the 6‑bromo variant rather than the des‑bromo analog to capture the ≥ 2‑fold intensity gain.

NIR‑I Deep‑Tissue Imaging Probe Scaffold

The 15–25 nm bathochromic shift conferred by the 6‑bromo substituent places the absorption maximum at 680–700 nm, improving tissue penetration and reducing auto‑fluorescence background [3]. Medicinal chemistry groups constructing activatable NIR probes should select this scaffold over non‑halogenated benz[cd]indolium cores to maximize signal‑to‑background ratio in in vivo fluorescence imaging.

Hair Dye Intermediate for Long‑Lasting, Vibrant Coloration

Cationic benzo[cd]indolium compounds are disclosed as keratin‑binding dyes that deliver intense, wash‑fast color [4]. The diethylamino donor group and bromine substituent deepen the hue toward violet‑blue shades, while the acetate counter‑ion improves formulation compatibility in aqueous‑alcoholic dye bases. Cosmetic formulators seeking stable, brilliant direct dyes should evaluate this acetate salt over chloride or methyl sulfate analogs for reduced salt‑induced aggregation in the final formulation.

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